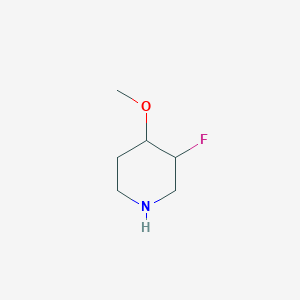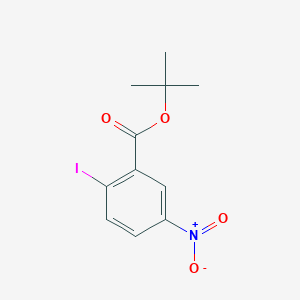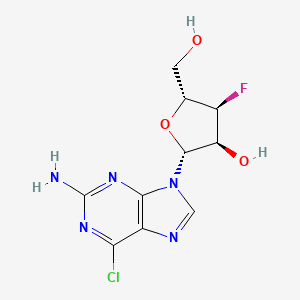
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and anticonvulsant effects. This particular compound is notable for its unique structure, which includes a nitromethylene group, potentially offering distinct pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine typically involves the reaction of 2-amino-5-chloro-2-fluorobenzophenone with appropriate reagents to introduce the nitromethylene group. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反応の分析
Types of Reactions
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitromethylene group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro or fluoro positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents .
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted benzodiazepines, each with potentially different pharmacological properties .
科学的研究の応用
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors and potential effects on cellular processes.
Medicine: Investigated for its sedative, anxiolytic, and anticonvulsant properties, similar to other benzodiazepines.
作用機序
The mechanism of action of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The nitromethylene group may also contribute to its unique pharmacological profile .
類似化合物との比較
Similar Compounds
Midazolam: Another benzodiazepine with similar sedative and anxiolytic properties.
Flurazepam: Known for its long-acting effects and use as a hypnotic agent.
Diazepam: Widely used for its anxiolytic and muscle relaxant properties
Uniqueness
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine is unique due to the presence of the nitromethylene group, which may offer distinct pharmacological effects compared to other benzodiazepines. This structural difference could lead to variations in its potency, duration of action, and side effect profile .
特性
分子式 |
C16H11ClFN3O2 |
|---|---|
分子量 |
331.73 g/mol |
IUPAC名 |
(2E)-7-chloro-5-(2-fluorophenyl)-2-(nitromethylidene)-1,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C16H11ClFN3O2/c17-10-5-6-15-13(7-10)16(12-3-1-2-4-14(12)18)19-8-11(20-15)9-21(22)23/h1-7,9,20H,8H2/b11-9+ |
InChIキー |
URZUOAKBDKORRD-PKNBQFBNSA-N |
異性体SMILES |
C1/C(=C\[N+](=O)[O-])/NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
正規SMILES |
C1C(=C[N+](=O)[O-])NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


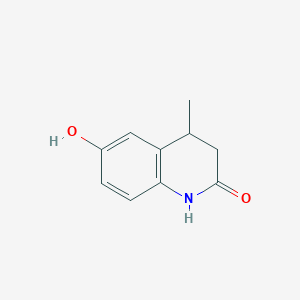
![6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336828.png)
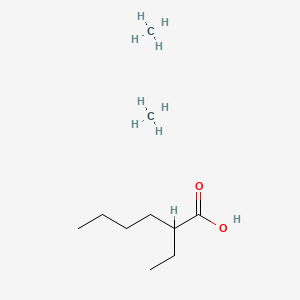

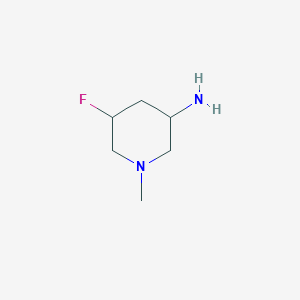
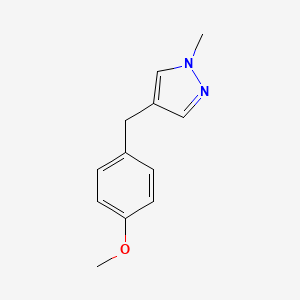
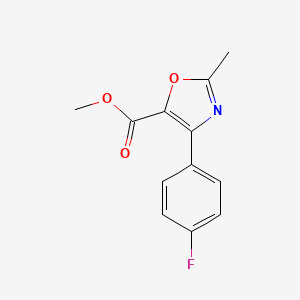
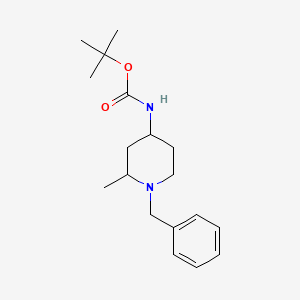
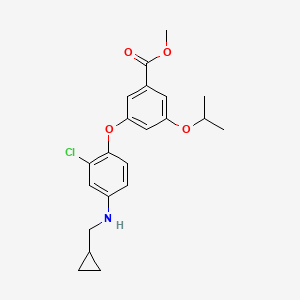
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12336882.png)
